molecular formula C14H30Se B14568142 7-(Methylselanyl)tridecane CAS No. 61539-98-8

7-(Methylselanyl)tridecane

Cat. No.: B14568142
CAS No.: 61539-98-8
M. Wt: 277.36 g/mol
InChI Key: ATLSXFYXYOPYDU-UHFFFAOYSA-N
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Description

7-(Methylselanyl)tridecane: is an organic compound with the molecular formula C14H30Se It is a selenium-containing hydrocarbon, which makes it part of the organoselenium compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylselanyl)tridecane typically involves the introduction of a methylselanyl group into a tridecane backbone. One common method is the reaction of tridecane with methylselenol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C)

    Catalyst: Transition metal catalysts such as palladium or platinum

    Solvent: Organic solvents like toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Methylselanyl)tridecane can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Selenoxides and selenones

    Reduction: Selenides

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

7-(Methylselanyl)tridecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of novel materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of 7-(Methylselanyl)tridecane involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, which allows it to participate in various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methyltridecane (C14H30): Lacks the selenium atom, making it less reactive in redox reactions.

    7-Methylene-tridecane (C14H28): Contains a double bond, which alters its chemical reactivity compared to 7-(Methylselanyl)tridecane.

Uniqueness

This compound is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Its ability to undergo redox reactions makes it valuable in various applications, particularly in fields where oxidative stress and redox biology are of interest.

Properties

CAS No.

61539-98-8

Molecular Formula

C14H30Se

Molecular Weight

277.36 g/mol

IUPAC Name

7-methylselanyltridecane

InChI

InChI=1S/C14H30Se/c1-4-6-8-10-12-14(15-3)13-11-9-7-5-2/h14H,4-13H2,1-3H3

InChI Key

ATLSXFYXYOPYDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)[Se]C

Origin of Product

United States

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